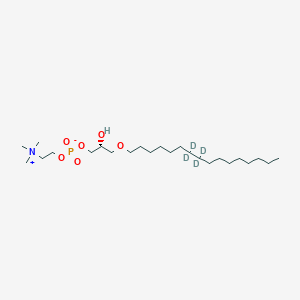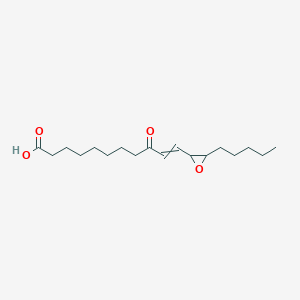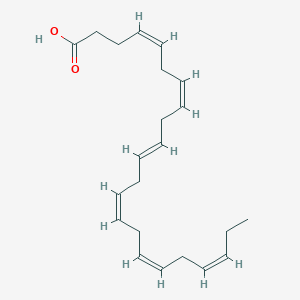
(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is abundant in the central nervous system and plays a significant role in anti-inflammatory processes . This compound is crucial for maintaining the structural integrity of cell membranes, particularly in the brain and retina.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid involves multiple steps, including the elongation and desaturation of shorter-chain fatty acids. The process typically starts with alpha-linolenic acid, which undergoes a series of enzymatic reactions to form docosahexaenoic acid .
Industrial Production Methods
Industrial production of this compound often involves the extraction from marine sources such as fish oil. The extracted oil is then purified and concentrated to obtain high-purity docosahexaenoic acid .
Chemical Reactions Analysis
Types of Reactions
(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and alcohols or amines for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced forms of the compound, and substituted esters or amides .
Scientific Research Applications
(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid has numerous scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for the study of fatty acids.
Biology: It plays a role in cell signaling and membrane fluidity.
Medicine: It is investigated for its potential benefits in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions.
Industry: It is used in the formulation of dietary supplements and functional foods
Mechanism of Action
The mechanism of action of (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and cell signaling pathways. It acts as a ligand for retinoid X receptors and modulates the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic acid: Another n-3 polyunsaturated fatty acid with anti-inflammatory properties.
Alpha-linolenic acid: A precursor to both docosahexaenoic acid and eicosapentaenoic acid.
Arachidonic acid: An n-6 polyunsaturated fatty acid involved in inflammatory processes.
Uniqueness
(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid is unique due to its high degree of unsaturation and its significant role in the central nervous system. Its ability to modulate inflammatory responses and its essential role in brain and retinal health distinguish it from other similar compounds .
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12+,16-15-,19-18- |
InChI Key |
MBMBGCFOFBJSGT-BQGMABQGSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


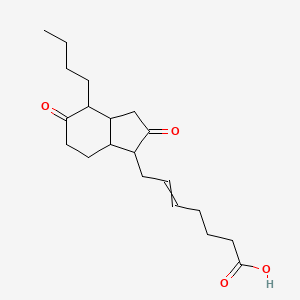


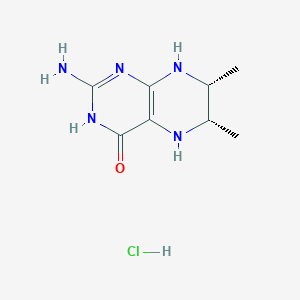
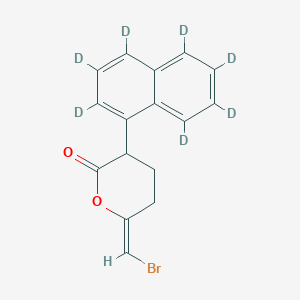
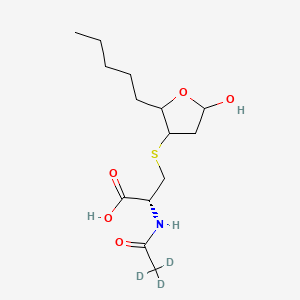
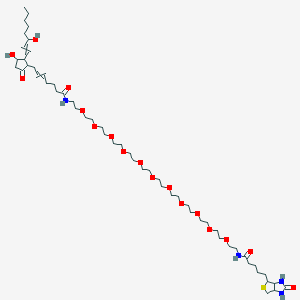
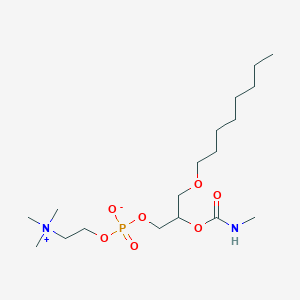
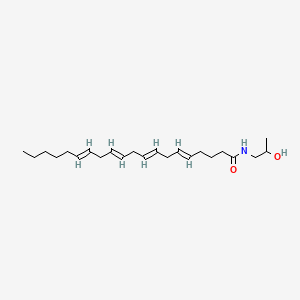
![2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767539.png)

